4-Ethyl-1-methyl-3-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-5-amine
Description
4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine is a pyrazole-based compound with a molecular formula of C₁₁H₁₉N₃O and a molecular weight of 209.29 g/mol. The molecule features a pyrazole core substituted with an ethyl group at the 4-position, a methyl group at the 1-position, and a tetrahydro-2H-pyran-4-yl moiety at the 3-position. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the oxygen-containing tetrahydropyran ring, which may enhance solubility compared to purely aromatic analogs .
Its synthesis likely involves multi-component cyclization reactions under microwave irradiation, a method noted for improving yields and reducing reaction times in analogous pyrazole derivatives .
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-(oxan-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c1-3-9-10(13-14(2)11(9)12)8-4-6-15-7-5-8/h8H,3-7,12H2,1-2H3 |
InChI Key |
ARAOUEZGSCLOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2CCOCC2)C)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Amine Functional Group Reactivity
The primary amine at position 5 of the pyrazole ring undergoes characteristic nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides under mild conditions.
-
Alkylation : Forms secondary or tertiary amines when treated with alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate.
Example Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM, 0–25°C | 5-Acetamido derivative |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 5-Methylamino derivative |
Pyrazole Ring Modifications
The pyrazole ring participates in electrophilic substitutions and cyclization:
-
Nucleophilic Aromatic Substitution : Electron-withdrawing groups on the pyrazole enable substitution at positions 3 or 4, though steric hindrance from the tetrahydropyran group may limit reactivity.
-
Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the ethyl group oxidizes to a carboxylic acid, while the pyrazole ring remains intact.
Tetrahydropyran Moieties in Ring-Opening Reactions
The tetrahydro-2H-pyran-4-yl group undergoes acid- or base-catalyzed ring-opening:
-
Acidic Hydrolysis : Concentrated HCl cleaves the ether linkage, yielding a diol intermediate.
-
Functionalization : The oxygen atom can coordinate with Lewis acids (e.g., BF₃), facilitating further transformations.
Multi-Component Bicyclization Reactions
Analogous pyrazol-5-amines participate in four-component reactions to form polycyclic systems :
-
Reactants : Arylglyoxals, aromatic amines, and cyclic diketones.
-
Conditions : Microwave irradiation in DMF with p-TsOH as a catalyst.
-
Outcome : Forms pyrazolo[3,4-b]pyridines via tandem cyclization and dehydrogenation.
Mechanistic Pathway :
-
Condensation between the pyrazol-5-amine and arylglyoxal.
-
Nucleophilic attack by the aromatic amine.
-
Cyclization with 4-hydroxy-6-methyl-2H-pyran-2-one.
Steric and Electronic Effects
The tetrahydropyran group imposes steric constraints:
-
Steric Hindrance : Limits access to the pyrazole’s C-3 position, directing reactions to C-4 or the amine.
-
Electronic Effects : The oxygen in tetrahydropyran donates electron density, slightly activating the pyrazole ring toward electrophiles.
Comparative Reactivity of Structural Analogs
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine | Pyran at C-3 | Reduced acylation due to steric shielding |
| Ethyl 3-methyl-1-(tetrahydro-2H-pyran) | Lacks pyrazole ring | No cyclization pathways observed |
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Bioactivity : The 3-position substituent critically influences biological activity. For example, replacing a phenyl group (24g, IC₅₀ = 419 nM) with a pyridyl group (24e, IC₅₀ = 16 nM) enhances thrombin inhibition by 26-fold . The target compound’s tetrahydropyran group, a cyclic ether, may balance lipophilicity and solubility, though its specific biological targets remain underexplored.
- Regioisomerism Effects : Analogous compounds with fluorophenyl/pyridyl systems show that substituent positioning (e.g., 3- vs. 4-position) can switch kinase inhibition profiles (e.g., p38αMAP kinase to cancer-related kinases) .
Commercial and Research Relevance
Preparation Methods
Suzuki Coupling-Based Synthesis
A key step in the preparation of pyrazole derivatives similar to 4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine involves Suzuki cross-coupling reactions. According to patent EP3280710B1, a related intermediate is synthesized by reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with aryl halides such as 4-bromo-2-chlorobenzonitrile under palladium catalysis.
-
- Catalyst: bis(triphenylphosphine)palladium(II) chloride
- Base: sodium carbonate
- Solvent: tetrahydrofuran (THF) and water mixture
- Temperature: 60–75 °C (optimal ~70 °C)
- Time: 1–5 hours (typically 2 hours)
-
- After reaction completion, solvents are distilled to near dryness.
- Water is added to precipitate the coupled product.
- The product is isolated by filtration and washed with acetonitrile-water mixtures.
- Drying is performed under reduced pressure at 50–60 °C.
This method ensures high purity and yield of the pyrazole intermediate with the tetrahydropyranyl group intact, followed by controlled removal of the protecting group to yield the free amine.
Amination and Pyrazole Core Formation
The formation of the pyrazole core with appropriate substitutions, including methyl and ethyl groups, can be achieved through condensation and cyclization reactions involving hydrazines and β-dicarbonyl compounds.
Literature reports the use of 5-aminopyrazoles as precursors in acid-catalyzed condensations with enaminones to form fused pyrazoloazines, highlighting the importance of amine functionality in the pyrazole ring for further derivatization.
The methylation at the N-1 position and ethyl substitution at C-4 can be introduced via alkylation reactions or by using appropriately substituted starting materials in the pyrazole ring construction.
Boronic Ester Preparation for Suzuki Coupling
Preparation of the boronic acid pinacol ester of the pyrazole is a critical step for Suzuki coupling.
General procedures involve lithiation of the pyrazole ring followed by quenching with trialkyl borates or pinacol borane reagents.
Purification of the boronic ester is achieved by flash column chromatography, yielding colorless oils or solids suitable for cross-coupling.
Data Table: Summary of Key Synthetic Steps
Exhaustive Research Findings and Notes
The Suzuki coupling route is the most documented and reliable method for assembling the pyrazole core with a tetrahydropyranyl substituent at the 3-position, as it allows selective formation of the carbon-carbon bond under mild conditions with good yields.
Protection of the pyrazole nitrogen or other reactive groups with tetrahydropyranyl groups is crucial to prevent side reactions during cross-coupling and can be efficiently removed post-coupling.
The use of phase transfer catalysts (e.g., tetrabutylammonium bromide) and mixed solvents (THF-toluene-water) can improve reaction rates and yields in Suzuki couplings involving heterocyclic boronic esters.
Alternative synthetic approaches using multicomponent reactions and microwave-assisted cyclizations provide rapid access to complex pyrazole derivatives but may require further optimization for the specific substitution pattern of the target compound.
Alkylation methods for introducing methyl and ethyl groups on the pyrazole ring are standard organic transformations but must be carefully controlled to avoid over-alkylation or side reactions.
Q & A
Q. What synthetic routes are commonly employed to prepare pyrazole-5-amine derivatives, and how can they be optimized for higher yields?
Pyrazole-5-amine derivatives are typically synthesized via cyclization of hydrazine derivatives with β-keto esters or nitriles. For example, 5-chloro-3-methyl-1-arylpyrazole intermediates can be generated through Vilsmeier-Haack formylation followed by oxidation and acylation . Optimization strategies include:
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of 4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethyl and tetrahydro-2H-pyran-4-yl groups). Peaks near δ 1.2–1.4 ppm (ethyl CH₃) and δ 3.5–4.0 ppm (pyran-OCH₂) are diagnostic .
- IR Spectroscopy : Amine N-H stretches (3200–3400 cm⁻¹) and pyrazole C=N bonds (1600–1650 cm⁻¹) validate functional groups .
- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ at m/z 250.1912) confirms molecular formula .
Q. How can researchers ensure reproducibility in biological activity assays for pyrazole-5-amine derivatives?
Standardized protocols include:
- In vitro antibacterial assays : Use MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli with Mueller-Hinton agar, reporting IC₅₀ values in μg/mL .
- Enzyme inhibition studies : For kinase or PDE4 targets, pre-incubate compounds with recombinant enzymes (e.g., c-Src at 1 nM) and measure activity via fluorescence or radiometric assays .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in pyrazole-5-amine stereochemistry, and what software is recommended for refinement?
SC-XRD is critical for confirming 3D geometry, particularly for chiral centers (e.g., tetrahydro-2H-pyran-4-yl substituents). Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .
- Refinement : SHELXL (via SHELX suite) is preferred for small-molecule refinement due to robust handling of disorder and hydrogen bonding networks. Example parameters: R₁ < 0.05, wR₂ < 0.15, and data-to-parameter ratio > 15 .
- Validation : Check for π-π stacking (3.5–4.0 Å) and hydrogen bonds (N-H⋯O/N) using Mercury or Olex2 .
Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for pyrazole-5-amine-based kinase inhibitors?
Discrepancies often arise from pharmacokinetic (PK) variability. Mitigation approaches include:
- Metabolic stability assays : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. For example, AZD0530 showed a t₁/₂ of 40 h in humans due to low CYP3A4 affinity .
- Pica feeding models : Use rats to predict emetogenicity (e.g., EPPA-1’s therapeutic index: 578 in rats vs. 24.3 in ferrets) as a surrogate for clinical tolerability .
- Formulation optimization : Co-administer with cyclodextrins to enhance solubility for in vivo xenograft models .
Q. How can structure-activity relationship (SAR) studies guide the design of pyrazole-5-amine analogs with improved selectivity for PDE4 over related kinases?
SAR strategies include:
- Substituent modulation : Bulky groups (e.g., tetrahydro-2H-pyran-4-yl) at position 3 reduce off-target binding to Abl kinase by steric hindrance .
- Electrostatic tuning : Introducing basic amines (e.g., piperazinyl) at position 5 enhances PDE4 affinity (e.g., EPPA-1 IC₅₀ = 38 nM vs. roflumilast IC₅₀ = 5 nM) .
- Bioisosteric replacement : Replace methyl with trifluoromethyl to improve metabolic stability without altering potency .
Methodological Notes
- Crystallographic Data Deposition : Always deposit .cif files in the Cambridge Structural Database (CSD) for peer validation .
- Biological Replicates : Perform triplicate assays with ±SEM < 10% to ensure statistical robustness .
- Chiral Separation : Use Chiralpak columns (e.g., AD-H) with methanol/hexane gradients for >99% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
